molecular formula C8H8FNS B13441172 3-Fluoro-5-methylbenzene-1-carbothioamide

3-Fluoro-5-methylbenzene-1-carbothioamide

Cat. No.: B13441172
M. Wt: 169.22 g/mol
InChI Key: IWBARJZCVXNUQZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzene-1-carbothioamide is an organic compound with the molecular formula C8H8FNS It is a derivative of benzene, where a fluorine atom and a methyl group are substituted at the 3rd and 5th positions, respectively, and a carbothioamide group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylbenzene-1-carbothioamide typically involves the introduction of the carbothioamide group to a fluoromethylbenzene precursor. One common method is the reaction of 3-fluoro-5-methylbenzenamine with carbon disulfide (CS2) in the presence of a base, followed by the addition of an alkylating agent to form the carbothioamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylbenzene-1-carbothioamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-Fluoro-5-methylbenzene-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylbenzene-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom and carbothioamide group may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylbenzene-1-carbothioamide
  • 2-Fluoro-4-methylbenzene-1-carbothioamide
  • 1-Fluoro-3-methylbenzene

Uniqueness

3-Fluoro-5-methylbenzene-1-carbothioamide is unique due to the specific positions of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a carbothioamide group provides distinct chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C8H8FNS

Molecular Weight

169.22 g/mol

IUPAC Name

3-fluoro-5-methylbenzenecarbothioamide

InChI

InChI=1S/C8H8FNS/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11)

InChI Key

IWBARJZCVXNUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=S)N

Origin of Product

United States

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